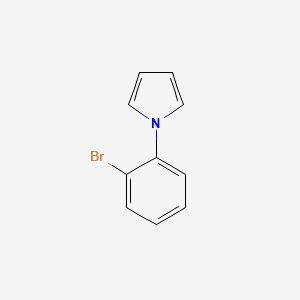

1-(2-bromophenyl)-1H-pyrrole

概要

説明

1-(2-Bromophenyl)-1H-pyrrole is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a pyrrole ring substituted with a bromophenyl group at the 1-position

準備方法

Synthetic Routes and Reaction Conditions: 1-(2-Bromophenyl)-1H-pyrrole can be synthesized through several methods. One common approach involves the reaction of 2-bromobenzaldehyde with pyrrole in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in a suitable solvent like ethanol or acetonitrile. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated purification systems to ensure consistency and efficiency.

化学反応の分析

3.1. Photocatalytic Reactions

One notable reaction involves the use of photocatalysis to synthesize pyrrolo[1,2-a]quinolines from 1-(2-bromophenyl)-1H-pyrrole. This reaction utilizes rhodamine 6G as a photocatalyst under blue light irradiation:

-

Mechanism : The excited state of rhodamine 6G donates an electron to the aryl bromide, generating a radical that subsequently undergoes cyclization with aryl alkynes.

-

Conditions : The reaction proceeds at room temperature without the need for transition metal catalysts, leading to moderate to good yields .

3.2. Intramolecular Reactions

Another significant pathway is the intramolecular cyclization of N-(2-bromophenyl)-1H-pyrrole-2-carboxamide:

-

Reaction Type : This involves a copper-catalyzed cyclization process.

-

Products : The primary product is often a quinoxalinone derivative, with yields reported around 64% under optimized conditions .

3.3. N-Arylation Reactions

N-Arylation reactions utilizing this compound have been explored extensively:

-

Catalyst : Copper salts are commonly employed as catalysts.

-

Outcomes : These reactions can lead to various substituted pyrroles and other heterocycles, showcasing the versatility of this compound in forming complex molecular architectures .

Mechanistic Insights

The mechanisms for these reactions often involve radical intermediates or electrophilic aromatic substitutions, depending on the nature of the reactants and conditions:

-

Radical Mechanism : In photocatalytic reactions, the formation of radical anions plays a crucial role in facilitating subsequent cyclization steps.

-

Electrophilic Substitution : In N-arylation reactions, electrophilic attack by aryl groups on the nitrogen atom of pyrrole is a key step.

科学的研究の応用

Medicinal Chemistry Applications

1-(2-Bromophenyl)-1H-pyrrole and its derivatives have been investigated for their potential as antibacterial agents. Research highlights the significance of the pyrrole heterocycle in developing compounds with antibacterial properties.

Antibacterial Activity

Recent studies have shown that compounds containing pyrrole structures can exhibit significant antibacterial activity against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus faecium (VRE). For example, marinopyrrole derivatives, which include bromo-substituted pyrroles, have demonstrated effectiveness against these pathogens by acting as protonophores that disrupt bacterial membranes .

Structure-Activity Relationships

The structure-activity relationship (SAR) studies indicate that halogen substitutions (like bromine at the C4 position) enhance antibacterial activity. This insight can guide the design of new derivatives aimed at improving efficacy against resistant bacteria .

Material Science Applications

In material science, this compound has been utilized in the synthesis of advanced materials through C(sp)-H activation processes. This method allows for the functionalization of complex organic molecules with minimal waste, aligning with green chemistry principles. The compound serves as a precursor for creating fused N-heterocycles, which are valuable in various applications including drug development and organic electronics .

Environmental Applications

The environmental impact of chemical processes involving this compound has been evaluated in studies focusing on waste-minimized synthetic pathways. By optimizing reaction conditions and utilizing this compound as a case study, researchers aim to reduce environmental footprints associated with chemical manufacturing processes .

Case Studies

作用機序

The mechanism of action of 1-(2-bromophenyl)-1H-pyrrole involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

類似化合物との比較

1-(2-Chlorophenyl)-1H-pyrrole: Similar structure with a chlorine atom instead of bromine.

1-(2-Fluorophenyl)-1H-pyrrole: Similar structure with a fluorine atom instead of bromine.

1-(2-Iodophenyl)-1H-pyrrole: Similar structure with an iodine atom instead of bromine.

Uniqueness: 1-(2-Bromophenyl)-1H-pyrrole is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets, making it a valuable compound for various applications.

生物活性

1-(2-bromophenyl)-1H-pyrrole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article discusses its properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a bromine atom attached to a phenyl group, which is further connected to a pyrrole ring. Its molecular formula is C₁₀H₈BrN, with a molecular weight of approximately 222.08 g/mol. The presence of the bromine atom enhances its reactivity, making it a valuable candidate for various biological applications.

Inhibition of Cyclooxygenase-2 (COX-2)

Research indicates that this compound exhibits biological activity primarily as a potential inhibitor of cyclooxygenase-2 (COX-2) , an enzyme involved in inflammatory processes. This inhibition suggests its potential application in developing anti-inflammatory drugs. Studies have demonstrated that structural modifications can enhance or diminish its inhibitory effects on COX-2, indicating a structure-activity relationship (SAR) that is critical for optimizing its medicinal properties .

Study on COX-2 Inhibition

A study focusing on the inhibition of COX-2 by this compound utilized various concentrations to determine the compound's inhibitory effects. Results indicated that modifications to the compound's structure could significantly influence its binding affinity and specificity towards COX-2. The findings provide insights into how further optimization could lead to more effective anti-inflammatory agents .

| Modification | IC50 (μM) | Effect |

|---|---|---|

| Parent Compound | 25 | Baseline |

| Methyl Substitution | 15 | Enhanced |

| Fluorine Substitution | 30 | Diminished |

Structural Similarities and Variants

The biological activity of this compound can be compared with structurally similar compounds, revealing insights into how different substituents affect activity:

| Compound Name | CAS Number | Similarity Index | Notable Features |

|---|---|---|---|

| 1-(2-Bromo-4-methylphenyl)-1H-pyrrole | 142044-85-7 | 0.91 | Methyl substitution enhances lipophilicity |

| 1-(2-Bromo-4-fluorophenyl)-1H-pyrrole | 383137-41-5 | 0.86 | Fluorine substitution alters reactivity |

| 3-Bromo-4-(1H-pyrrol-1-yl)pyridine | 1019117-09-9 | 0.85 | Pyridine ring provides different interactions |

These comparisons highlight how variations in substituents can lead to significant differences in biological activity and reactivity profiles.

特性

IUPAC Name |

1-(2-bromophenyl)pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c11-9-5-1-2-6-10(9)12-7-3-4-8-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFZKXLBCEOLJJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50383774 | |

| Record name | 1-(2-bromophenyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69907-27-3 | |

| Record name | 1-(2-bromophenyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。